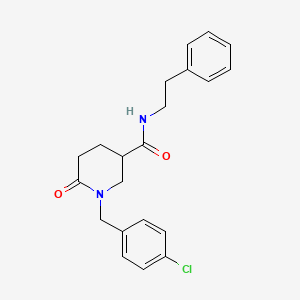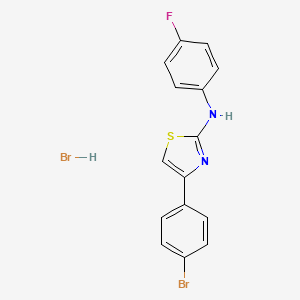![molecular formula C19H24O3 B5240615 1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5240615.png)
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a tert-butyl group attached to a benzene ring, which is further substituted with a 2-(4-methoxyphenoxy)ethoxy group
准备方法
The synthesis of 1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydroxide.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to achieve efficient production.
化学反应分析
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups, using reagents like sodium hydride or potassium tert-butoxide, leading to the formation of substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
科学研究应用
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with specific properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as enzymes or receptors.
Medicine: Research into its potential therapeutic applications includes exploring its activity as a pharmacophore in drug design.
Industry: It is utilized in the production of specialty chemicals, including intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic and ether groups enable it to participate in various binding interactions, influencing biological pathways. For example, it may act as an inhibitor or activator of specific enzymes, modulating their activity and affecting downstream processes.
相似化合物的比较
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene can be compared with similar compounds such as:
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: This compound also features tert-butyl and methoxyethoxy groups but differs in the substitution pattern on the benzene ring.
1-tert-butyl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene: This compound has an additional ethoxy group, leading to differences in reactivity and applications.
属性
IUPAC Name |
1-tert-butyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-19(2,3)15-5-7-17(8-6-15)21-13-14-22-18-11-9-16(20-4)10-12-18/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLNVIUFIUYGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-phenylethyl)-4-{[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5240535.png)
![(5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5240552.png)

![[2-ethoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B5240559.png)

![2-(3,4-dimethoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5240571.png)

![[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5240579.png)
![1-{[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL}-2-OXO-N-PROPYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5240587.png)




![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5240630.png)
